molecular formula C10H8BrNO2 B2883409 2-Bromo-6-cyanobenzyl acetate CAS No. 1379323-90-6

2-Bromo-6-cyanobenzyl acetate

Cat. No.: B2883409
CAS No.: 1379323-90-6
M. Wt: 254.083
InChI Key: JTQPRMQJQCNENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-cyanobenzyl acetate is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.083 g/mol. This compound is used in various fields of scientific research and industry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-cyanobenzyl acetate typically involves the reaction of 2-bromo-6-cyanobenzyl alcohol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyanobenzyl acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzyl derivatives.

    Hydrolysis: The major product is 2-bromo-6-cyanobenzyl alcohol.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-6-cyanobenzyl acetate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyanobenzyl acetate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the acetate group are key functional groups that participate in chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of its substituents.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-cyanobenzyl acetate
  • 2-Bromo-6-methylbenzyl acetate
  • 2-Bromo-6-nitrobenzyl acetate

Comparison

2-Bromo-6-cyanobenzyl acetate is unique due to the presence of both bromine and cyano groups on the benzyl ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, the cyano group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

(2-bromo-6-cyanophenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-8(5-12)3-2-4-10(9)11/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQPRMQJQCNENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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